molecular formula C22H20O5S B8751953 Benzyl 2-phenyl-2-(tosyloxy)acetate

Benzyl 2-phenyl-2-(tosyloxy)acetate

Cat. No.: B8751953
M. Wt: 396.5 g/mol
InChI Key: UEFXBEKKUJOIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-phenyl-2-(tosyloxy)acetate is a useful research compound. Its molecular formula is C22H20O5S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H20O5S

Molecular Weight

396.5 g/mol

IUPAC Name

benzyl 2-(4-methylphenyl)sulfonyloxy-2-phenylacetate

InChI

InChI=1S/C22H20O5S/c1-17-12-14-20(15-13-17)28(24,25)27-21(19-10-6-3-7-11-19)22(23)26-16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3

InChI Key

UEFXBEKKUJOIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A CH2Cl2 (200 mL) solution of p-toluenesulfonyl chloride (8.65 g, 45.4 mmol) was added dropwise to a cooled (−5° C.) CH2Cl2 (200 mL) solution of (S)-benzyl 2-hydroxy-2-phenylacetate (10.0 g, 41.3 mmol), triethylamine (5.75 mL, 41.3 mmol) and 4-dimethylaminopyridine (0.504 g, 4.13 mmol), while maintaining the temperature between −5° C. and 0° C. The reaction was stirred at 0° C. for 9 hours, and then stored in a freezer (−25° C.) for 14 hours. It was allowed to thaw to ambient temperature and washed with water (200 mL), 1N HCl (100 mL) and brine (100 mL), dried (MgSO4), filtered, and concentrated in vacuo to provide benzyl 2-phenyl-2-(tosyloxy)acetate as a viscous oil which solidified upon standing (16.5 g). The chiral integrity of the product was not checked and that product was used for the next step without further purification. 1H NMR (DMSO-d6, δ=2.5, 500 MHz) δ 7.78 (d, J=8.6, 2H), 7.43-7.29 (m, 10H), 7.20 (m, 2H), 6.12 (s, 1H), 5.16 (d, J=12.5, 1H), 5.10 (d, J=12.5, 1H), 2.39 (s, 3H). RT=3.00 (Cond. III); >90% homogeneity index; LC/MS: Anal. Calcd. for [M+H]+ C22H20NaO5S: 419.09. found 419.04.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step One
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0.504 g
Type
catalyst
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200 mL
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solvent
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8.65 g
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reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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